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molecular formula C12H11N5O B1673846 o6-Benzylguanine CAS No. 1000874-21-4

o6-Benzylguanine

Cat. No. B1673846
M. Wt: 241.25 g/mol
InChI Key: KRWMERLEINMZFT-UHFFFAOYSA-N
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Patent
US07189849B2

Procedure details

To a 500 mL 3 neck round bottom flask equipped with a magnetic stirrer, temperature probe and nitrogen inlet was added 2-amino-6-chloropurine (20 g), sodium hyroxide (28 g) and benzyl alcohol (200 mL). The mixture was stirred for 20 minutes and then heated at 100° C. for 2–3 hours. The reaction mixture was then cooled to room temperature and partitioned between methyl t-butyl ether (300 mL) and water (300 mL). The aqueous layer was separated and the pH was adjusted to 7–8 with 6 M HCl. The resulting solid was filtered, washed with water (50 mL) and dried under vacuum at 50° C. for 20 hours to provide the desired product as a pale yellow solid (24.3 g).
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[OH-].[Na+].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([O:21][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
3
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between methyl t-butyl ether (300 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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